(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
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Overview
Description
(1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol: is a chiral diol compound characterized by the presence of two dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the reaction of a suitable diol precursor with an acetal or ketal reagent under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dioxolane rings are replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: In biological research, the compound can serve as a model system for studying enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals, polymers, and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The dioxolane rings provide a rigid framework that can influence the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
- (1S,2S)-1,2-bis(®-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Uniqueness: The unique feature of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol lies in its specific stereochemistry and the presence of diethyl groups on the dioxolane rings
Properties
Molecular Formula |
C16H30O6 |
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Molecular Weight |
318.41 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C16H30O6/c1-5-15(6-2)19-9-11(21-15)13(17)14(18)12-10-20-16(7-3,8-4)22-12/h11-14,17-18H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
InChI Key |
TXNONHSODIEOGH-AAVRWANBSA-N |
Isomeric SMILES |
CCC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(CC)CC)O)O)CC |
Canonical SMILES |
CCC1(OCC(O1)C(C(C2COC(O2)(CC)CC)O)O)CC |
Origin of Product |
United States |
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